molecular formula C17H17IO2 B11700714 4-Iodophenyl 4-tert-butylbenzoate

4-Iodophenyl 4-tert-butylbenzoate

Cat. No.: B11700714
M. Wt: 380.22 g/mol
InChI Key: PPOXXFZOINYKEJ-UHFFFAOYSA-N
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Description

4-Iodophenyl 4-tert-butylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a tert-butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 4-tert-butylbenzoate typically involves the esterification of 4-iodophenol with 4-tert-butylbenzoic acid. The reaction can be carried out using a variety of methods, including:

    Fischer Esterification: This method involves refluxing 4-iodophenol with 4-tert-butylbenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.

    Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification reaction at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Formation of substituted phenyl esters.

    Reduction: Formation of 4-iodophenyl 4-tert-butylbenzyl alcohol.

    Oxidation: Formation of 4-iodophenyl 4-tert-butylbenzoic acid.

Scientific Research Applications

Chemistry: 4-Iodophenyl 4-tert-butylbenzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Biology: In biological research, this compound can be used as a probe to study the interactions of iodine-containing aromatic compounds with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 4-tert-butylbenzoate involves its interaction with various molecular targets, depending

Properties

Molecular Formula

C17H17IO2

Molecular Weight

380.22 g/mol

IUPAC Name

(4-iodophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17IO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3

InChI Key

PPOXXFZOINYKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)I

Origin of Product

United States

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